1-(4-Bromophenyl)-3-phenylpyrazole-4-propionic acid chemical properties
1-(4-Bromophenyl)-3-phenylpyrazole-4-propionic acid chemical properties
An In-Depth Technical Guide to 1-(4-Bromophenyl)-3-phenylpyrazole-4-propionic acid
Executive Summary
This technical guide provides a comprehensive overview of 1-(4-Bromophenyl)-3-phenylpyrazole-4-propionic acid, a heterocyclic compound of significant interest to the pharmaceutical and agrochemical industries. The core of this molecule is the pyrazole ring, a scaffold known for a wide spectrum of biological activities, including anti-inflammatory, analgesic, and antimicrobial properties.[1][2][3] This document details the compound's physicochemical properties, outlines a robust synthetic pathway with mechanistic insights, presents a workflow for analytical characterization, and discusses its potential applications in drug discovery and chemical research. It is intended for researchers, medicinal chemists, and drug development professionals seeking a detailed understanding of this versatile chemical entity.
Physicochemical and Structural Properties
1-(4-Bromophenyl)-3-phenylpyrazole-4-propionic acid (CAS No. 951217-21-3) is a substituted pyrazole derivative featuring a 4-bromophenyl group at the N1 position, a phenyl group at the C3 position, and a propionic acid chain at the C4 position.[4] This specific arrangement of substituents dictates its chemical reactivity, solubility, and potential for biological interactions. The presence of the carboxylic acid group provides a handle for forming salts or esters, while the aromatic rings and the halogen atom are key determinants of its pharmacokinetic profile.
| Property | Value | Reference |
| CAS Number | 951217-21-3 | [4] |
| Molecular Formula | C₁₈H₁₅BrN₂O₂ | [4][5] |
| Molecular Weight | 371.23 g/mol | [4][5] |
| Appearance | Off-white amorphous powder | [5] |
| Melting Point | 143-147 °C | [4] |
| InChIKey | LAQITLKSECQDHZ-UHFFFAOYSA-N | [4] |
| Classification | Bulk Drug Intermediate | [4] |
Synthesis and Mechanistic Rationale
The synthesis of substituted pyrazoles is a well-established field in heterocyclic chemistry.[6] A common and effective method involves the cyclocondensation reaction between a hydrazine derivative and a 1,3-dicarbonyl compound or its equivalent. For the target molecule, a plausible and efficient route starts with the reaction of (4-bromophenyl)hydrazine with a suitable β-keto ester, followed by the elaboration of the propionic acid side chain.
Experimental Protocol: A Proposed Synthesis
This protocol describes a two-step synthesis starting from commercially available reagents. The causality behind each step is explained to provide a deeper understanding of the process.
Step 1: Synthesis of Ethyl 2-(1-(4-bromophenyl)-3-phenyl-1H-pyrazol-4-yl)acetate
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Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve ethyl 2-(phenylcarbonyl)succinate in absolute ethanol.
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Reagent Addition: Add an equimolar amount of (4-bromophenyl)hydrazine hydrochloride, followed by a catalytic amount of glacial acetic acid. The acid catalyzes the initial condensation by protonating the carbonyl oxygen, making it more electrophilic.
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Cyclization: Heat the mixture to reflux for 4-6 hours. The reaction proceeds via initial formation of a hydrazone, followed by intramolecular cyclization and dehydration to form the stable aromatic pyrazole ring.
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Work-up: After cooling to room temperature, the product often precipitates. The solid is collected by vacuum filtration and washed with cold ethanol to remove unreacted starting materials and impurities. The crude product can be purified by recrystallization from ethanol.
Step 2: Hydrolysis to 1-(4-Bromophenyl)-3-phenylpyrazole-4-propionic acid
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Hydrolysis: Suspend the ester from Step 1 in a mixture of ethanol and an aqueous solution of sodium hydroxide (10-20%).
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Reaction: Heat the mixture to reflux for 2-4 hours until the reaction is complete (monitored by Thin Layer Chromatography). The hydroxide ions perform a nucleophilic attack on the ester carbonyl, leading to saponification.
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Acidification: Cool the reaction mixture in an ice bath and acidify slowly with dilute hydrochloric acid until the pH is approximately 2-3. This protonates the carboxylate salt, causing the final propionic acid product to precipitate.
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Isolation and Purification: Collect the solid product by vacuum filtration, wash thoroughly with cold water to remove inorganic salts, and dry under vacuum. The final compound can be further purified by recrystallization from a suitable solvent system like ethanol/water.
Analytical Characterization Workflow
Confirming the identity and purity of the synthesized 1-(4-Bromophenyl)-3-phenylpyrazole-4-propionic acid is critical. A multi-technique approach ensures a comprehensive and self-validating analysis.
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Thin Layer Chromatography (TLC): Used to monitor reaction progress and assess the purity of the final product.
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Melting Point: A sharp melting point range close to the literature value (143-147 °C) is a good indicator of purity.[4]
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Infrared (IR) Spectroscopy: Expected to show a broad absorption band around 2500-3300 cm⁻¹ for the carboxylic acid O-H stretch, a sharp peak around 1700 cm⁻¹ for the C=O stretch, and characteristic peaks for C=N and C=C bonds in the aromatic systems.
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: Should reveal distinct signals for the aromatic protons on the phenyl and bromophenyl rings, a singlet for the pyrazole proton, and characteristic multiplets for the -CH₂-CH₂- protons of the propionic acid side chain. The carboxylic acid proton will appear as a broad singlet far downfield.
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¹³C NMR: The spectrum should be consistent with the 18 carbon atoms in the structure, with distinct signals for the carbonyl carbon, the aromatic carbons, and the aliphatic carbons of the side chain.
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Mass Spectrometry (MS): The mass spectrum should display a molecular ion peak (M⁺) and a characteristic M+2 peak of nearly equal intensity, which is indicative of the presence of a single bromine atom.
Potential Applications & Pharmacological Context
The pyrazole nucleus is a cornerstone in medicinal chemistry, present in several commercial drugs.[1] Pyrazole derivatives are known to exhibit a vast array of biological activities, including anti-inflammatory, analgesic, anticancer, antimicrobial, and antiviral effects.[2][7]
Anti-inflammatory Potential: Many nonsteroidal anti-inflammatory drugs (NSAIDs) with a pyrazole core, such as Phenylbutazone and the selective COX-2 inhibitor Celecoxib, have been successfully developed.[1] Molecular modeling studies suggest that pyrazole analogs can effectively interact with the active site of cyclooxygenase (COX) enzymes.[1] The propionic acid moiety of the title compound is also a classic feature of many NSAIDs (e.g., Ibuprofen, Naproxen). This structural similarity suggests that 1-(4-Bromophenyl)-3-phenylpyrazole-4-propionic acid is a strong candidate for investigation as a novel anti-inflammatory agent, potentially acting through the inhibition of prostaglandin synthesis.
Intermediate for Drug Discovery and Agrochemicals: As a "bulk drug intermediate," this compound serves as a versatile building block for creating more complex molecules.[4] The carboxylic acid group can be readily converted into amides, esters, or other functional groups, allowing for the generation of large libraries of derivatives for structure-activity relationship (SAR) studies. It also has documented applications in agricultural chemistry, likely as a precursor for novel herbicides or fungicides.[5]
Safety and Handling
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Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat when handling. Use a dust mask or handle in a fume hood to avoid inhalation of the powder.
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Storage: Store in a cool, dry, well-ventilated area away from incompatible substances.[5]
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Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.
References
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Kumar, K., et al. (2013). Current status of pyrazole and its biological activities. Journal of Pharmacy & Bioallied Sciences, 5(1), 2. Retrieved from [Link]
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ResearchGate. (n.d.). Biologically active pyrazole derivatives. Retrieved from [Link]
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Aggarwal, N., et al. (2021). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 26(21), 6499. Retrieved from [Link]
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Prasath, R., et al. (2011). 3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde. Acta Crystallographica Section E: Crystallographic Communications, 67(10), o2676. Retrieved from [Link]
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ResearchGate. (n.d.). (PDF) Crystallographic, spectroscopic and thermal studies of 1-(4-bromophenyl)-5-(2,5-dimethyl-1H-pyrrol-1-yl)-3-methyl-1H-pyrazole. Retrieved from [Link]
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Journal of Chemical Health Risks. (2024). Review on Biological Activities of Pyrazole Derivatives. Journal of Chemical Health Risks, 14(6), 2816-2822. Retrieved from [Link]
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Academic Strive. (2024). Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review. Pharmaceutical Sciences & Analytical Research Journal. Retrieved from [Link]
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ResearchGate. (2026). Synthetic Approaches of Pyrazole Derivatives on Various Pharmacological Activity: A Review. Retrieved from [Link]
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International Journal of Pharmaceutical Sciences Review and Research. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 64(1), 59-70. Retrieved from [Link]
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ResearchGate. (n.d.). Some examples of commercially available pyrazole derivatives as NSAIDs. Retrieved from [Link]
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International Journal of Pharmacy and Pharmaceutical Sciences. (n.d.). 1-phenyl-1H-pyrazole-4-carboxaldehyde and Its Aldimines Derivatives. Retrieved from [Link]
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International Journal of Research in Pharmaceutical Sciences. (n.d.). Synthesis and characterisation of pyrazole derivatives from para bromo benzoic acid and its antibacterial activity. Retrieved from [Link]
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Semantic Scholar. (2021). 5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole. Retrieved from [Link]
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